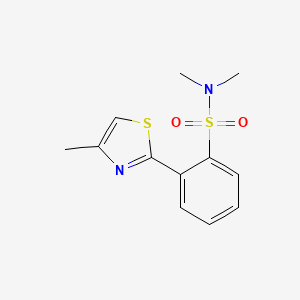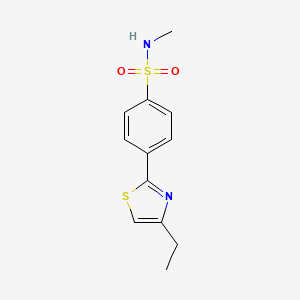![molecular formula C12H14ClN3O B7591187 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol, also known as Clotrimazole, is a synthetic antifungal drug that is widely used in the treatment of various fungal infections. It was first synthesized in the 1960s and has since become an essential drug in the medical field. Clotrimazole belongs to the imidazole class of antifungal agents and works by inhibiting the growth of fungi by disrupting the synthesis of their cell membranes.
Mécanisme D'action
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol works by inhibiting the synthesis of ergosterol, a component of the fungal cell membrane. Ergosterol is essential for the structural integrity of the cell membrane, and its inhibition leads to the disruption of the fungal cell membrane, ultimately leading to the death of the fungus.
Biochemical and Physiological Effects:
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol has been found to have a low toxicity profile and is well-tolerated by patients. It is rapidly absorbed into the bloodstream and has a half-life of approximately 2 hours. 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol is a widely used antifungal drug and has been extensively studied in the laboratory. Its low toxicity profile and well-established mechanism of action make it an attractive candidate for further research. However, its effectiveness against certain fungi may vary, and there may be limitations to its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol. One area of interest is its potential use in the treatment of other medical conditions such as cancer, Alzheimer's disease, and Parkinson's disease. 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol has been found to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease, and may have potential as a treatment for this condition. Further research is needed to fully explore these potential applications.
In conclusion, 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol is a synthetic antifungal drug that has become an essential drug in the medical field. Its well-established mechanism of action and low toxicity profile make it an attractive candidate for further research. While its primary use is in the treatment of fungal infections, there are potential future applications in the treatment of other medical conditions.
Méthodes De Synthèse
The synthesis of 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol involves the reaction of 2-chlorophenyl-4-nitrophenyl ether with 1,2,4-triazole in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then reacted with 2-methyl-2-propanol to form 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol.
Applications De Recherche Scientifique
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used in the treatment of superficial and systemic fungal infections such as ringworm, athlete's foot, candidiasis, and cryptococcosis. 1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol has also been studied for its potential use in the treatment of other medical conditions such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[5-(2-chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,17)7-16-11(14-8-15-16)9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFZMKIWOLDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=NC=N1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)



![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)